![molecular formula C15H28N2O4S B10756562 (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide](/img/structure/B10756562.png)
(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide is a complex organic compound characterized by its unique bicyclic structure. This compound features multiple functional groups, including hydroxyl groups, an oxane ring, and a carbothioamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, followed by the introduction of the hydroxyl groups and the carbothioamide moiety. Common reagents used in these steps include organometallic reagents, oxidizing agents, and thiolating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbothioamide group can produce primary amines.
Scientific Research Applications
(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its unique structure and functional groups.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide involves its interaction with specific molecular targets. The hydroxyl groups and carbothioamide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bicyclic structure also allows it to fit into specific binding sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carboxylate: Similar structure but with a carboxylate group.
Uniqueness
The presence of the carbothioamide group in (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[32
This detailed article provides a comprehensive overview of (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[321]octane-8-Carbothioamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H28N2O4S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1S,2R,3S,4R,5R)-2,3,4-trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide |
InChI |
InChI=1S/C15H28N2O4S/c1-2-3-4-5-6-7-8-16-15(22)17-10-9-21-14(17)13(20)12(19)11(10)18/h10-14,18-20H,2-9H2,1H3,(H,16,22)/t10-,11+,12-,13+,14+/m0/s1 |
InChI Key |
LFSNQOFOMJLHIW-MEBFFEOJSA-N |
Isomeric SMILES |
CCCCCCCCNC(=S)N1[C@H]2CO[C@@H]1[C@@H]([C@H]([C@@H]2O)O)O |
Canonical SMILES |
CCCCCCCCNC(=S)N1C2COC1C(C(C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


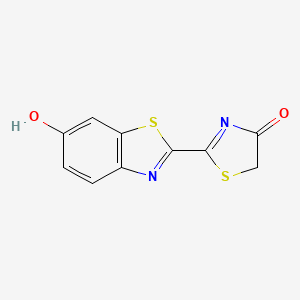
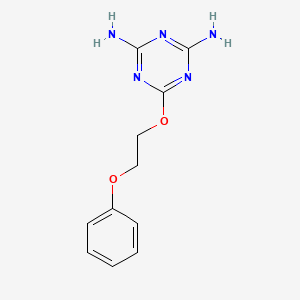
![2-Amino-4-(2,4-Dichlorophenyl)-N-Ethylthieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10756492.png)
![(5r)-2-[(2-Fluorophenyl)amino]-5-(1-Methylethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B10756499.png)
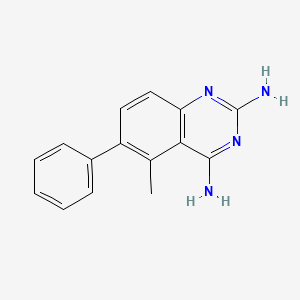
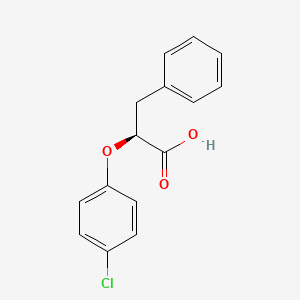
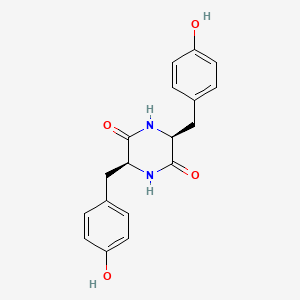
![1-[4-(Aminomethyl)benzoyl]-5'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-amine](/img/structure/B10756529.png)
![4-{(1e)-3-Oxo-3-[(2-Phenylethyl)amino]prop-1-En-1-Yl}-1,2-Phenylene Diacetate](/img/structure/B10756532.png)
![(11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One](/img/structure/B10756534.png)
![N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide](/img/structure/B10756540.png)
![1-Methyl-3-Naphthalen-2-Yl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10756545.png)
![(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide](/img/structure/B10756568.png)

